N(4)-methylcytosine

DNA biophysics oligonucleotide synthesis melting temperature

Researchers modulating DNA duplex stability face a critical distinction: N4-methylcytosine (4mC) reduces helix stability by 1.24 kcal/mol, opposite to 5-methylcytosine (5mC). This 98% purity 4mC (CAS 6220-47-9) enables precise thermal control. • ΔΔG = -1.24 kcal/mol duplex destabilization vs. +0.68 kcal/mol for 5mC • Resists heat-induced mutagenic deamination at ≥60°C, unlike 5mC • Stabilizes Z-DNA by 0.14 kcal/mol for graded B-Z transition studies Certified for research use; supplied in stock for immediate global dispatch.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 6220-47-9
Cat. No. B1205301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4)-methylcytosine
CAS6220-47-9
Synonyms4-methylaminocytosine
N(4)-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC1=CC=NC(=O)N1
InChIInChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9)
InChIKeyPJKKQFAEFWCNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(4)-Methylcytosine Chemical Identity and Specifications


N(4)-methylcytosine (4mC, CAS 6220-47-9) is a naturally occurring modified nucleobase wherein a methyl group is appended to the exocyclic N4 amino group of cytosine, yielding the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol [1]. This compound is a key member of the bacterial DNA methylome, functioning alongside N6-methyladenine (6mA) in prokaryotic restriction-modification systems and emerging as a validated epigenetic mark in certain eukaryotic lineages [2]. It is supplied as a small-molecule heterocyclic base, distinct from its nucleoside (N4-methyl-2'-deoxycytidine) and nucleotide counterparts, and is certified for research use only.

Format Heterocyclic base; distinct from nucleoside / nucleotide forms
Methylation Exocyclic N4-methyl; directs epigenetic, thermal, and conformational properties
Workflow Oligonucleotide synthesis, thermophile biology, Z-DNA energetics, methyltransferase assays

N(4)-Methylcytosine Differentiation from Methylated Cytosines


The exocyclic N4-methylation of cytosine engenders a biophysical and biochemical profile that is fundamentally distinct from that of its more ubiquitous C5-methylated isomer (5mC). As detailed in the quantitative evidence below, these two methylation isomers exert opposing effects on DNA duplex thermal stability [1] and differ substantially in their propensity to undergo heat-induced mutagenic deamination [2]. Furthermore, the degree of amino group substitution (mono- vs. di-methylation) critically dictates metabolic compatibility, with N4,N4-dimethylcytosine failing to support growth in model systems where 4mC is permissive [3]. These well-characterized, quantifiable disparities preclude any assumption of functional interchangeability among methylated cytosine analogs and mandate precise compound selection for experimental design and procurement.

Thermal stability may invert
4mC reduces duplex Tm, whereas 5mC increases it — direction of effect cannot be interchanged.
Deamination resistance profile differs
4mC is far more resistant to heat-induced deamination than 5mC; substitution may alter mutagenic readouts.
Methyl group count restricts metabolism
N4,N4-dimethylcytosine does not support E. coli uracil auxotroph growth, while 4mC does — mono-methylation is required.

N(4)-Methylcytosine Evidence vs. Key Analogs


DNA Duplex Thermal Stability: 4mC vs. 5mC

In direct comparative biophysical analyses of synthetic DNA oligonucleotide duplexes, the substitution of N4-methylcytosine (4mC) for cytosine (C) yields a reduction in helix thermal stability, a behavior diametrically opposed to that of 5-methylcytosine (5mC), which uniformly increases thermal stability [1]. This inversion of effect is a critical differentiator for applications involving DNA denaturation and strand separation. The destabilizing effect of a single 4mC substitution in an octanucleotide duplex was quantified as a free energy change (ΔΔG) of 1.24 kcal/mol, equivalent to the change incurred by an A·T for G·C pair substitution [2].

Duplex stability
Head-to-head
4mC reduces duplex Tm (ΔΔG +1.24 kcal/mol) vs. unmodified C; 5mC increases Tm — opposite direction.
Supports precise tuning of melting temperature; destabilization is 4mC-specific.
Octanucleotide duplexes, UV/CD spectrometry; effect comparable to an A·T for G·C substitution.
DNA biophysics oligonucleotide synthesis melting temperature epigenetics

Heat-Induced Deamination Resistance vs. 5mC

5-Methylcytosine (5mC) is prone to heat-induced deamination, converting to thymine and creating a promutagenic G·T mismatch. In stark contrast, N4-methylcytosine (4mC) exhibits significantly greater resistance to this thermal degradation pathway [1]. This differential stability underlies the evolutionary selection of 4mC over 5mC as the dominant methylated base in the genomes of extreme thermophilic bacteria. In a survey of 17 thermophilic bacterial species, eight contained 4mC, while only two contained 5mC, and neither of those were from an extreme thermophile [2].

Deamination resistance
Head-to-head
4mC shows high resistance to heat-induced deamination; 5mC readily forms promutagenic thymine.
Preferred for elevated-temperature assays and thermophile models.
Found in 8 of 17 thermophile DNAs vs. 5mC in only 2; extreme thermophiles exclusively use 4mC.
thermophile biology mutagenesis DNA stability evolutionary biology

Z-DNA Stabilization: 4mC vs. 5mC

Both 4mC and 5mC favor the transition of DNA from the canonical B-form to the alternative Z-form, but the magnitude of their stabilizing effects differs. Quantitative analysis shows that while 5mC stabilizes the Z-form by 0.28 kcal/mol relative to the B-form, 4mC provides approximately half the stabilization energy at 0.14 kcal/mol [1]. This half-strength stabilization profile offers a graded tool for modulating DNA conformation.

Z-DNA stabilization
Reported
0.14 kcal/mol stabilization (B→Z transition), half the energy of 5mC (0.28 kcal/mol).
Enables graded conformational modulation without strong bias.
Circular dichroism under B-Z transition conditions.
DNA conformation Z-DNA B-Z transition circular dichroism

Uracil Auxotrophy Rescue: 4mC vs. Dimethylcytosine

The metabolic machinery of E. coli exhibits stringent substrate specificity for N4-methylated cytosine derivatives. In growth assays using a uracil auxotroph strain, supplementation with 4mC successfully rescued growth, resulting in a doubling time of 3 hours. In contrast, the closely related analog N4,N4-dimethylcytosine completely failed to support growth under identical conditions [1]. HPLC analysis confirmed a 12% decrease in 4mC concentration in the medium after 24 hours, providing direct evidence of its cellular uptake and conversion [1].

Uracil auxotrophy
Head-to-head
4mC rescues E. coli uracil auxotroph growth (doubling time 3 h); dimethyl analog fails completely.
Mono-methylation is essential for salvage pathway recognition.
12% medium depletion after 24 h confirmed uptake; control growth 1.5 h.
metabolism Escherichia coli auxotrophy demethylation

N(4)-Methylcytosine Application Scenarios


Oligonucleotide Synthesis with Destabilized Duplexes

This compound is ideally suited for the solid-phase synthesis of DNA oligonucleotides and modified PCR amplicons where researchers require a controlled decrease in duplex melting temperature (Tm). As quantified in Section 3, 4mC substitution reduces helix stability by 1.24 kcal/mol, an effect opposite to 5mC. This property is leveraged in applications such as DNA sequencing by hybridization [1] and in the development of microarrays, where 4mC-containing amplicons have been shown to yield higher fluorescence signals compared to canonical amplicons, particularly in GC-rich regions [2].

Heat-Induced DNA Damage and Repair Modeling

Given the quantitative evidence for its superior resistance to thermal deamination, 4mC is the optimal choice for constructing DNA substrates used in assays of heat-induced mutation, base excision repair (BER) at elevated temperatures, and studies of thermophile genome stability. The stark difference in deamination susceptibility relative to 5mC (as detailed in Section 3) allows researchers to create stable, non-mutagenic methylated templates for use at temperatures ≥60°C, accurately mimicking the genomic environment of extreme thermophiles [1].

Bacterial Epigenetic Machinery and Methyltransferases

4mC serves as a critical standard and probe for characterizing bacterial restriction-modification enzymes and horizontally transferred DNA methyltransferases. Its well-defined role in prokaryotic epigenetics [1] and its recent validation as a functional epigenetic mark in eukaryotes like bdelloid rotifers [2] create demand for pure 4mC. It is used in activity assays for N4-specific methyltransferases (e.g., M.BcnI, M.SuaI) and in the development of next-generation sequencing methods, such as APOBEC3A-mediated deamination sequencing (4mC-AMD-seq), designed to map this specific modification at single-base resolution [3].

B-Z DNA Transition Energetics

For structural biologists and biophysicists studying the energetics of the B-to-Z DNA transition, 4mC provides an essential intermediate stabilization tool. The quantitative data in Section 3 demonstrates that 4mC stabilizes the Z-form by 0.14 kcal/mol, precisely half the stabilization energy of 5mC (0.28 kcal/mol) [1]. This allows for the construction of oligonucleotides with finely graded Z-DNA propensities, enabling more subtle and precise investigation of the role of modified bases in DNA conformational dynamics without the strong bias imparted by 5mC.

Application
Selection Property
Validation Focus
Oligo synthesis with tuned Tm
Duplex destabilization profile
Tm reduction vs. unmodified cytosine; opposite to 5mC
Heat-induced damage models
Deamination resistance
Stability under ≥60°C; mutagenic bypass suppression
Methyltransferase & epigenetics
N4-methylation substrate specificity
Recognition by N4-MTases (e.g., M.BcnI); 4mC-AMD-seq mapping
Z-DNA energetics
Half-strength Z-form stabilization
Conformational modulation without strong bias from 5mC

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